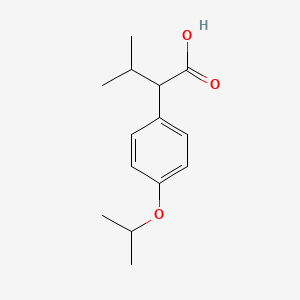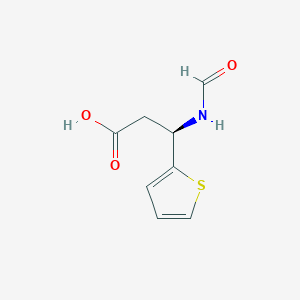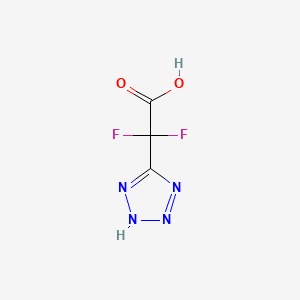
2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid is a fluorinated organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid typically involves the introduction of fluorine atoms and the formation of the tetrazole ring. One common method includes the reaction of a suitable precursor with a fluorinating agent under controlled conditions. For example, the precursor can be reacted with difluorocarbene generated in situ from a difluoromethylating reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反応の分析
Types of Reactions: 2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated and tetrazole-containing derivatives .
科学的研究の応用
2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and tetrazole derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
作用機序
The mechanism by which 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and the tetrazole ring can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also contains fluorine atoms and a nitrogen-containing ring, making it structurally similar.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
Uniqueness: 2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid is unique due to the presence of both fluorine atoms and the tetrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C3H2F2N4O2 |
|---|---|
分子量 |
164.07 g/mol |
IUPAC名 |
2,2-difluoro-2-(2H-tetrazol-5-yl)acetic acid |
InChI |
InChI=1S/C3H2F2N4O2/c4-3(5,2(10)11)1-6-8-9-7-1/h(H,10,11)(H,6,7,8,9) |
InChIキー |
JTGUOQLBLGMZBT-UHFFFAOYSA-N |
正規SMILES |
C1(=NNN=N1)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


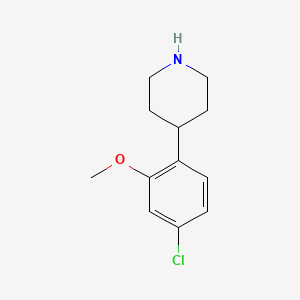
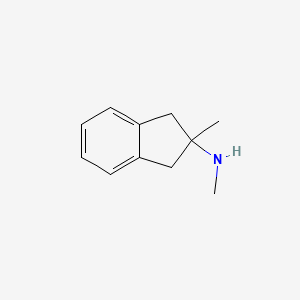
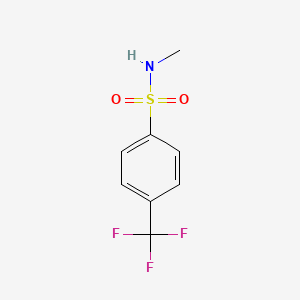
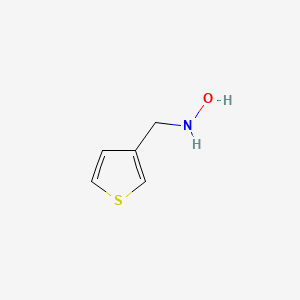
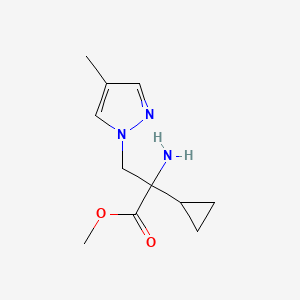
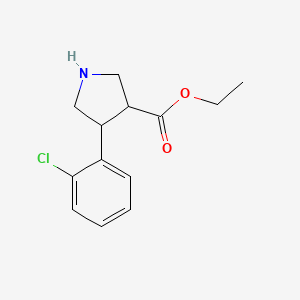
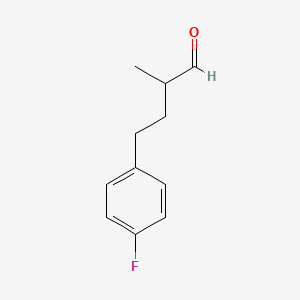
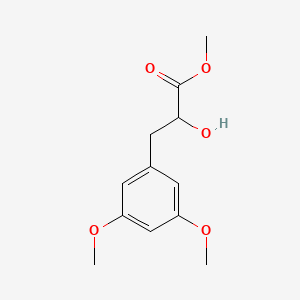
![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)


